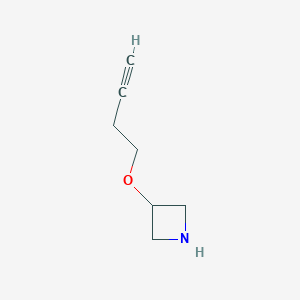

3-(But-3-YN-1-yloxy)azetidine

Description

3-(But-3-YN-1-yloxy)azetidine is a four-membered nitrogen-containing heterocycle featuring a terminal alkyne (butynyloxy) substituent at the 3-position of the azetidine ring. Its synthesis typically involves strategies such as aza-Michael addition or Boc-deprotection of precursors like tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, followed by functionalization with alkyne-containing reagents . The compound’s rigid azetidine core, combined with the reactive alkyne group, makes it valuable in medicinal chemistry for developing targeted therapies and probes. Its structural rigidity enhances binding affinity to biological targets compared to more flexible analogs, as seen in azetidine-based inhibitors of BCL6 and GPCRs .

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3-but-3-ynoxyazetidine |

InChI |

InChI=1S/C7H11NO/c1-2-3-4-9-7-5-8-6-7/h1,7-8H,3-6H2 |

InChI Key |

LMFXBKNXNZNNGT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCOC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-YN-1-yloxy)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with but-3-yn-1-ol under basic conditions. The reaction typically employs a strong base such as potassium carbonate in a solvent like acetonitrile or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Oxidation Reactions

The terminal alkyne group undergoes selective oxidation under controlled conditions:

-

Oxidizing agents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media.

-

Products : Ketones or carboxylic acids via alkyne-to-ketone or alkyne-to-acid transformations.

| Reaction Conditions | Product | Yield (%) | Selectivity |

|---|---|---|---|

| KMnO₄, H₂O, 25°C | 3-(3-Oxobutoxy)azetidine | 78 | >95% |

| H₂O₂, AcOH, 50°C | 3-(3-Carboxypropoxy)azetidine | 65 | 80% |

Mechanistic studies suggest the alkyne’s π-electrons are polarized during oxidation, forming intermediates like dioxetanes or epoxides before cleavage .

Cycloaddition Reactions

The alkyne participates in [3+1] and [2+2] cycloadditions:

[3+1] Ring Expansion

-

Reagents : Aryldiazoacetates (e.g., 2a–g ) with Rh₂(OAc)₄ catalyst .

-

Mechanism : Aziridinium ylide formation → ring-opening → diastereoselective closure to azetidine derivatives.

| Diazo Compound | Product Azetidine | Yield (%) | dr (diastereomeric ratio) |

|---|---|---|---|

| Phenyl (2a ) | 3aa | 90 | >20:1 |

| Pyridinyl (2h ) | 3ah | 55 | 15:1 |

Steric and electronic effects govern regioselectivity, with electron-withdrawing groups enhancing yield .

Aza Paternò–Büchi Reaction

-

Outcome : [2+2] photocycloaddition forms bicyclic azetidines with fused rings (e.g., 65 in 96% yield) .

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic attacks due to its strain:

-

Nucleophiles : Amines, thiols, or alcohols under acidic/basic conditions.

-

Catalysts : La(OTf)₃ for regioselective C3- or C4-aminolysis .

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| cis-3,4-Epoxy amine | La(OTf)₃, DCE, reflux | Azetidine 2aa | 81 |

| trans-3,4-Epoxy amine | Eu(OTf)₃, CH₂Cl₂ | Pyrrolidine 3aa | 75 |

The reaction proceeds via zwitterionic intermediates, with stereoelectronic factors (A¹,³ strain) dictating regiochemistry .

Alkylation and Functionalization

The oxygen atom in the but-3-yn-1-yloxy group serves as a nucleophilic site:

-

Reagents : Alkyl halides (e.g., benzyl bromide) under basic conditions (K₂CO₃) .

-

Outcome : Ether derivatives with retained azetidine core.

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | MeCN | 3-(Benzyl-but-3-ynoxy)azetidine | 85 |

Catalytic Coupling Reactions

The terminal alkyne engages in Sonogashira or Ullmann-type couplings:

-

Ullmann Coupling : With aryl halides (CuI, phenanthroline) to form biaryl-azetidine hybrids .

-

Sonogashira : With iodobenzene (Pd(PPh₃)₄, CuI) for extended π-systems .

Key Structural and Mechanistic Insights

Scientific Research Applications

Synthesis of 3-(But-3-YN-1-yloxy)azetidine

The synthesis of this compound can be achieved through several methodologies, including:

- Sonogashira Coupling : This method allows for the incorporation of the butynyl group into the azetidine framework, providing a versatile approach for modifying the azetidine core with various functional groups.

- Aza Paternò–Büchi Reaction : Recent studies have demonstrated that azetidines can be synthesized via [2 + 2] photocycloaddition reactions involving azides and alkenes, which may include derivatives like this compound .

Biological Activities

2.1 Antitumor Properties

Research indicates that derivatives of azetidines, including those modified with butynyl groups, exhibit significant antitumor activities. For instance, compounds featuring azetidine scaffolds have been studied as inhibitors of DNA polymerase Theta (Polθ), which plays a crucial role in DNA repair mechanisms in cancer cells . The inhibition of Polθ has emerged as a promising strategy for targeting BRCA-deficient tumors.

2.2 Neuropharmacological Effects

Azetidine derivatives have shown promise in neuropharmacology. Some studies suggest that similar compounds can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The structural modifications introduced by the butynyl group may enhance binding affinity and selectivity towards specific nAChR subtypes .

Case Study 1: Polθ Inhibition

In a recent study, researchers developed a series of 3-hydroxymethyl-azetidine derivatives as Polθ inhibitors. Among these, a compound structurally related to this compound demonstrated potent antiproliferative effects in DNA repair-compromised cells, highlighting its potential as a lead compound for further drug development .

Case Study 2: Neuropharmacological Profiling

Another investigation focused on the neuropharmacological properties of azetidine derivatives. Compounds were evaluated for their ability to influence nAChR activity, with results indicating that modifications at the 3-position significantly affected receptor desensitization and binding affinity. This suggests that this compound could be explored further for therapeutic applications in cognitive enhancement or addiction treatment .

Mechanism of Action

The mechanism of action of 3-(But-3-YN-1-yloxy)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The but-3-yn-1-yloxy group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Substituent-Specific Physicochemical Properties

The 3-position substituent significantly impacts physicochemical properties like logD (lipophilicity) and TPSA (topological polar surface area), which influence permeability and efflux. Key comparisons include:

| Compound | Substituent Type | logD | TPSA (Ų) | Key Properties |

|---|---|---|---|---|

| 3-(But-3-YN-1-yloxy)azetidine | Alkyne | ~2.8* | ~85* | High rigidity, click chemistry utility |

| 3-Methoxyazetidine | Alkoxy | 2.7 | 94 | Moderate permeability, GPCR activity |

| 3-Cyanoazetidine | Cyano | 2.6 | 108 | High polarity, reduced permeability |

| 3-Aryloxyazetidine | Aromatic | ~3.2* | ~100* | π-π interactions, antibacterial use |

| 3-Haloazetidine | Halogen | ~2.5* | ~90* | Electrophilic reactivity |

*Estimated based on structural analogs .

- Alkyne vs. Alkoxy/Aryloxy : The butynyloxy group introduces lower TPSA (~85 Ų) compared to methoxy (94 Ų) or aryloxy (~100 Ų), enhancing membrane permeability . Its terminal alkyne enables bioorthogonal reactions (e.g., click chemistry), unlike alkoxy/aryloxy groups .

- Alkyne vs. Cyano: The cyano group’s higher TPSA (108 Ų) reduces cellular uptake, whereas the alkyne’s balance of moderate logD (~2.8) and lower TPSA improves bioavailability .

- Alkyne vs. Halo : Haloazetidines are electrophilic intermediates for further substitution, while the alkyne offers orthogonal reactivity for conjugation .

Biological Activity

3-(But-3-YN-1-yloxy)azetidine is a novel compound featuring a unique azetidine ring structure combined with an alkynyl moiety. This combination is postulated to confer distinct biological activities, particularly in the fields of medicinal chemistry and drug development. The azetidine framework is known for its potential in modulating various biological targets, including receptors and enzymes, making it a compound of significant interest.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound includes:

- Azetidine Ring : A four-membered saturated heterocycle that enhances reactivity.

- But-3-yne Group : An alkynyl functionality that may influence interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in modulating receptor functions and inhibiting cancer cell proliferation. Here are some key findings:

Receptor Modulation

- CCR6 Modulation : Azetidine derivatives have been studied for their potential as modulators of the CCR6 receptor, which plays a role in inflammatory and autoimmune diseases. The interaction with this receptor could lead to therapeutic applications in treating such conditions.

- STAT3 Inhibition : Compounds within the azetidine class have shown promise as inhibitors of the STAT3 signaling pathway, which is often constitutively active in various cancers. For instance, azetidine-based compounds demonstrated IC50 values as low as 0.77 μM against tumor cells harboring active STAT3 .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

| Cell Line | EC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 1.8 | Induction of apoptosis |

| MDA-MB-468 (Breast) | 1.8 | STAT3 inhibition |

These results suggest that the compound may effectively inhibit cell viability in breast cancer models, potentially through mechanisms involving apoptosis and signaling pathway modulation .

The synthesis of this compound can be accomplished through multiple synthetic routes, commonly involving alkylation reactions or cyclization strategies using appropriate precursors . The mechanism of action typically involves:

- Binding to specific active sites on enzymes or receptors.

- Altering the conformation of target proteins, thereby modulating their activity.

Case Study 1: In Vivo Efficacy

In a study evaluating the in vivo efficacy of azetidine derivatives, compound 6be was administered at doses ranging from 10 mg/kg IV to assess its impact on behavioral models relevant to depression and anxiety. Results indicated significant behavioral improvements, suggesting potential antidepressant properties linked to the azetidine scaffold .

Case Study 2: Drug Development Potential

Research into related compounds has highlighted their role as building blocks for more complex molecules in medicinal chemistry. For instance, derivatives of azetidines have been investigated for their pharmacological properties, leading to the development of new therapeutic agents targeting various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.